molecular formula C7H11BrO2 B1428520 Ethyl 1-(bromomethyl)cyclopropanecarboxylate CAS No. 1823918-74-6

Ethyl 1-(bromomethyl)cyclopropanecarboxylate

Cat. No. B1428520
M. Wt: 207.06 g/mol
InChI Key: AADCTOWEQFWQTO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 1-(bromomethyl)cyclopropanecarboxylate consists of a cyclopropane ring with a bromomethyl group and a carboxylate group attached to it. The InChI key for this compound is AADCTOWEQFWQTO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 1-(bromomethyl)cyclopropanecarboxylate is a liquid at room temperature . It has a high GI absorption and is BBB permeant . Its water solubility is classified as very soluble .

Scientific Research Applications

Biological Evaluation in Enzyme Inhibition

  • Ethyl 1-(bromomethyl)cyclopropanecarboxylate derivatives have been used to synthesize bromophenol derivatives with a cyclopropyl moiety. These derivatives are effective inhibitors of cytosolic carbonic anhydrase I and II isoforms, as well as acetylcholinesterase enzymes, which are important in the treatment of diseases like Alzheimer's, Parkinson's, and ataxia (Boztaş et al., 2019).

Polymerization Initiator

  • Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, a derivative of ethyl 1-(bromomethyl)cyclopropanecarboxylate, initiates diradical polymerization of acrylonitrile and cationic polymerization of N-vinylcarbazole. This application is relevant in the field of polymer chemistry (Li et al., 1991; 1992).

Cyclopropanation in Carbohydrate Chemistry

  • This compound is used in the cyclopropanation of unsaturated sugars, leading to the production of ester-substituted 1,2-C-methylene carbohydrates. Such applications are important in carbohydrate chemistry and the synthesis of novel organic compounds (Hoberg & Claffey, 1996).

Role in Ethylene Biosynthesis Studies

  • It's an important tool in studying ethylene biosynthesis. For instance, derivatives like 1-aminocyclopropane-1-carboxylic acid have been used in affinity purification techniques and antibody generation (Pirrung et al., 1989).

In Agricultural Research

  • Derivatives like 1-methylcyclopropene have been explored for their effects on fruits and vegetables, particularly in relation to ethylene's role in ripening and senescence processes. This research is critical for agricultural technology and food preservation (Watkins, 2006; Blankenship & Dole, 2003).

In Organic Synthesis

  • The compound and its derivatives are employed in various organic synthesis reactions, such as the creation of bromomethyl cyclopropane derivatives, which are important in synthetic chemistry (Gholizadeh et al., 2019).

Safety And Hazards

This compound is classified as dangerous, with hazard statements H302-H314 indicating that it is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 1-(bromomethyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-2-10-6(9)7(5-8)3-4-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADCTOWEQFWQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(bromomethyl)cyclopropanecarboxylate

CAS RN

1823918-74-6
Record name Ethyl 1-(bromomethyl)cyclopropanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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